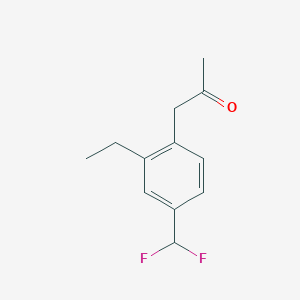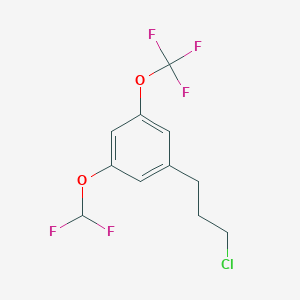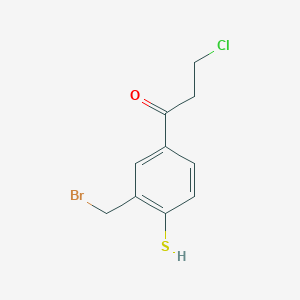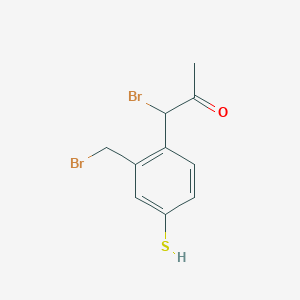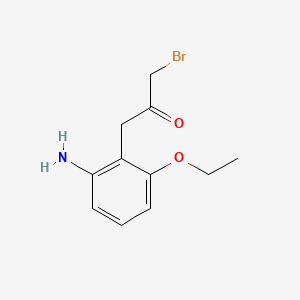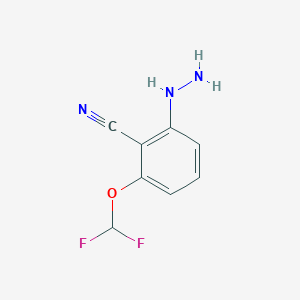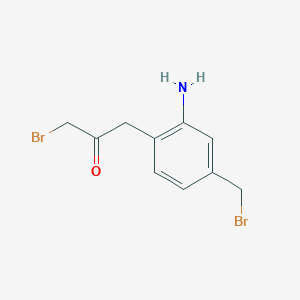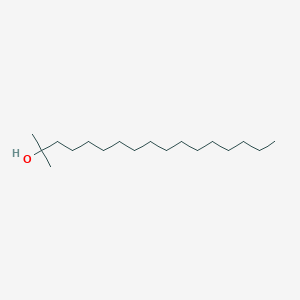
2-Methylheptadecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylheptadecan-2-ol is an organic compound with the molecular formula C18H38O It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a methyl-substituted heptadecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptadecan-2-ol can be achieved through several methods. One common approach involves the reduction of 2-Methylheptadecan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 2-Methylheptadecan-2-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylheptadecan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Methylheptadecan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 2-Methylheptadecan-2-one yields this compound.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-Methylheptadecyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine (C5H5N).
Major Products Formed
Oxidation: 2-Methylheptadecan-2-one.
Reduction: this compound.
Substitution: 2-Methylheptadecyl chloride.
Applications De Recherche Scientifique
2-Methylheptadecan-2-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 2-Methylheptadecan-2-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological membranes. Its hydroxyl group can also undergo chemical modifications, leading to the formation of active metabolites that exert various biological effects.
Comparaison Avec Des Composés Similaires
2-Methylheptadecan-2-ol can be compared with other similar compounds, such as:
2-Methylheptadecan-2-one: The ketone analog of this compound, which can be interconverted through oxidation and reduction reactions.
2-Methylheptadecane: The hydrocarbon analog, lacking the hydroxyl group, which affects its chemical reactivity and physical properties.
Heptadecan-2-ol: A similar alcohol with a different substitution pattern, leading to variations in its chemical and biological properties.
Propriétés
Numéro CAS |
35177-29-8 |
|---|---|
Formule moléculaire |
C18H38O |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
2-methylheptadecan-2-ol |
InChI |
InChI=1S/C18H38O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h19H,4-17H2,1-3H3 |
Clé InChI |
FMPFPPIRHUYHKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


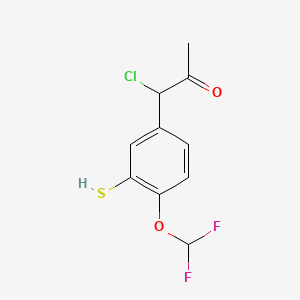
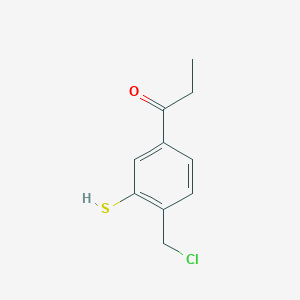
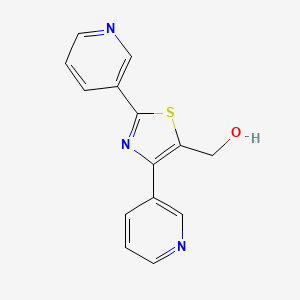
![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)
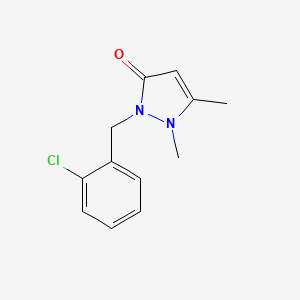
![[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate](/img/structure/B14054367.png)
![1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14054371.png)
